Para-vs-Ortho Prodrug Comparison: Nipamovir (Para-Thiol) Achieves Oral Bioavailability While SAMT-247 (Ortho-Thiol) Is Limited to Topical Use
Nipamovir, the nitroimidazole prodrug of N,N-dimethyl-4-sulfanylbenzamide (para-thiol), demonstrated antiviral activity with EC50 values of 3.64 ± 3.28 μM in CEM-SS/HIV-1RF cells and 3.23 ± 2.81 μM in hPBMC/HIV-192HT599 cells, with TC50 >100 μM in both assays [1]. In contrast, SAMT-247, a thioester prodrug of the ortho-mercapto analog (2-mercapto-N,N-dimethylbenzamide), showed EC50 of 1.13 ± 0.19 μM in CEM-SS cells and 5.74 ± 1.26 μM in hPBMC cells [1]. While SAMT-247 is ~3.2-fold more potent in CEM-SS cells, its simple thioester structure renders it susceptible to rapid blood metabolism, restricting its use to topical microbicide applications. Nipamovir's nitroimidazole masking group protects the para-thiol from blood methylation, enabling systemic oral delivery as demonstrated by in vivo pharmacokinetic studies in multiple species [2].
| Evidence Dimension | Antiviral EC50 in HIV-1-infected cell lines |
|---|---|
| Target Compound Data | 3.64 ± 3.28 μM (CEM-SS); 3.23 ± 2.81 μM (hPBMC) for nipamovir (para-thiol prodrug) |
| Comparator Or Baseline | 1.13 ± 0.19 μM (CEM-SS); 5.74 ± 1.26 μM (hPBMC) for SAMT-247 (ortho-thiol prodrug) |
| Quantified Difference | SAMT-247 is ~3.2-fold more potent in CEM-SS; nipamovir is ~1.8-fold more potent in hPBMC. Only nipamovir demonstrates systemic oral bioavailability. |
| Conditions | CEM-SS/HIV-1RF and hPBMC/HIV-192HT599 antiviral assays; n=3, SEM reported |
Why This Matters
Although the ortho prodrug is more potent in one cell line, the para regioisomer's prodrug is the only candidate validated for systemic oral administration, making it the preferred scaffold for therapeutic programs targeting disseminated HIV infection rather than topical prevention alone.
- [1] Robello M, Nikolayevskiy H, Scerba MT, et al. Table 1: Antiviral and Toxicological Profiles. In: Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. ACS Pharmacol Transl Sci. 2024;7(1):259-273. doi:10.1021/acsptsci.3c00260 View Source
- [2] Robello M, Lehman RF, Appella DH, et al. Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. J Med Chem. 2025;68(24):25809-25843. doi:10.1021/acs.jmedchem.5c00748 View Source
